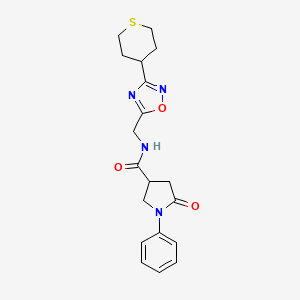

![molecular formula C15H13N3O4S B2511750 2-(metilsulfonil)-1-(4-nitrobencil)-1H-benzo[d]imidazol CAS No. 886922-67-4](/img/structure/B2511750.png)

2-(metilsulfonil)-1-(4-nitrobencil)-1H-benzo[d]imidazol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(methylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole” is a type of imidazole derivative . Imidazole is a class of organic compounds characterized by a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions . The simplest member of the imidazole family is imidazole itself, a compound with a molecular formula of C3H4N2 .

Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. One such method involves the base-promoted, deaminative coupling of benzylamines with nitriles, resulting in the one-step synthesis of 2,4,5-trisubstituted imidazoles with the liberation of ammonia . Another method involves the photocyclization of readily available amines at room temperature .Molecular Structure Analysis

The molecular structure of imidazole derivatives, including “2-(methylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole”, is characterized by a ring structure composed of three carbon atoms and two nitrogen atoms at nonadjacent positions .Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions. For instance, the base-promoted, deaminative coupling of benzylamines with nitriles results in the one-step synthesis of 2,4,5-trisubstituted imidazoles . Another reaction involves the photocyclization of readily available amines at room temperature .Physical And Chemical Properties Analysis

Imidazole derivatives have unique physical and chemical properties due to their amphoteric nature. The imidazole ring can function as a selective and effective anion and/or cation and even neutral organic molecules receptor system .Aplicaciones Científicas De Investigación

- 2-(metilsulfonil)-1-(4-nitrobencil)-1H-benzo[d]imidazol y sus derivados han demostrado un prometedor potencial anticancerígeno. Los investigadores han explorado sus efectos en varias líneas celulares cancerosas, incluyendo cáncer de mama, pulmón y colon. Estos compuestos pueden inhibir el crecimiento tumoral, inducir apoptosis e interferir con las vías de señalización de las células cancerosas .

- Imidazol se utiliza comúnmente como un tampón en aplicaciones de bioprocesamiento y cultivo celular. Su rango de pH (6.2-7.8) lo hace adecuado para mantener condiciones óptimas durante la purificación de proteínas y los ensayos enzimáticos .

Actividad Anticancerígena

Bioprocesamiento y Cultivo Celular

En resumen, This compound es prometedor en varios dominios científicos, desde la investigación del cáncer hasta la ciencia de los materiales. Sus propiedades multifacéticas lo convierten en un tema intrigante para futuras investigaciones y aplicaciones .

Direcciones Futuras

The future directions for the research and application of imidazole derivatives are promising. The design of new multichannel imidazole-based receptors capable of recognizing different types of analytes is strongly demanded . Furthermore, the synthesis of hyperbranched poly(arylene pyrimidine ether)s with diphenol via a nucleophilic substitution polymerization presents another interesting direction .

Mecanismo De Acción

Target of action

The compound “2-(methylsulfonyl)-1-(4-nitrobenzyl)-1H-benzo[d]imidazole” belongs to the class of imidazole derivatives . Imidazole derivatives are known to function as selective and effective receptors for anions, cations, and even neutral organic molecules .

Mode of action

The mode of action of imidazole derivatives is often related to their ability to interact with these targets. For example, they can bind to these targets and modulate their activity .

Biochemical pathways

Imidazole derivatives are known to interact with a variety of biochemical pathways due to their ability to bind to different types of targets .

Propiedades

IUPAC Name |

2-methylsulfonyl-1-[(4-nitrophenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O4S/c1-23(21,22)15-16-13-4-2-3-5-14(13)17(15)10-11-6-8-12(9-7-11)18(19)20/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUWRHBEISQZOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,4-Dimethylphenyl)-6-[(3-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2511670.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2511671.png)

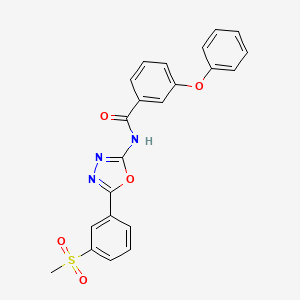

![6-methoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B2511673.png)

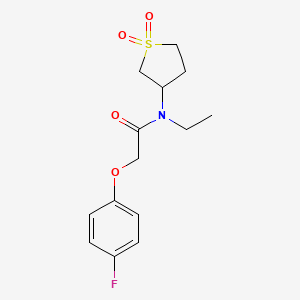

![4-[2-Oxo-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)ethyl]-1,4-benzoxazin-3-one](/img/structure/B2511678.png)

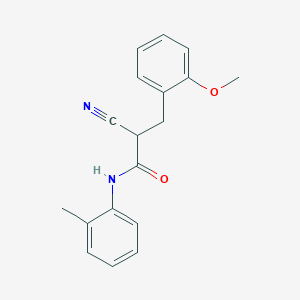

![2-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile;hydrochloride](/img/structure/B2511683.png)

![Potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide](/img/structure/B2511685.png)

![2-[4,4-Difluoro-1-(4-methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B2511687.png)